N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide
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Overview
Description
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide is a complex organic compound that features a quinoxaline core linked to a thieno[2,3-d]pyrimidine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the thieno[2,3-d]pyrimidine core, followed by its functionalization and subsequent coupling with a quinoxaline derivative. Key steps may involve:
Formation of Thieno[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources under acidic or basic conditions.
Functionalization: Introduction of functional groups such as carbonyl or amine groups to the thieno[2,3-d]pyrimidine core.
Coupling Reaction: The functionalized thieno[2,3-d]pyrimidine is then coupled with a quinoxaline derivative using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Biological Studies: The compound is used in research to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It may be explored for its electronic properties and potential use in organic electronics.
Mechanism of Action
The mechanism of action of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of DNA synthesis or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio)acetamide: Shares the thieno[2,3-d]pyrimidine core but differs in the substituents attached.
3,4-Dihydro-4-oxothieno[2,3-d]pyrimidine: A simpler analog with fewer functional groups.
Uniqueness
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide is unique due to its specific combination of the quinoxaline and thieno[2,3-d]pyrimidine moieties, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c23-15(14-9-19-12-3-1-2-4-13(12)21-14)18-6-7-22-10-20-16-11(17(22)24)5-8-25-16/h1-5,8-10H,6-7H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLKCLCELJJITF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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